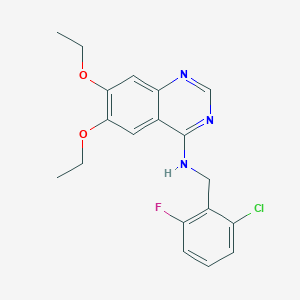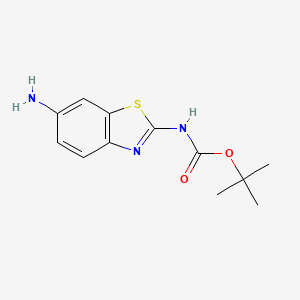
6-Aminobenzothiazol-2-yl tert-butyl carbamate
概要
説明
6-Aminobenzothiazol-2-yl tert-butyl carbamate, also known as ABTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABTC is a carbamate derivative of 6-aminobenzothiazole, a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms. ABTC has been synthesized using various methods, and its properties have been extensively studied to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 6-Aminobenzothiazol-2-yl tert-butyl carbamate is not well understood, but it is believed to involve the formation of hydrogen bonds with the target molecule. The carbamate group in this compound can form hydrogen bonds with the active site of enzymes, leading to the inhibition of their activity. This compound can also form complexes with metal ions, which can affect their reactivity and function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo. It has been reported to be non-mutagenic and non-carcinogenic. This compound has been shown to inhibit the growth of cancer cells in vitro, but its efficacy in vivo is yet to be determined. This compound has also been shown to have antioxidant activity, which can protect cells from oxidative damage.
実験室実験の利点と制限
6-Aminobenzothiazol-2-yl tert-butyl carbamate has several advantages as a research tool, such as its fluorescent properties, low toxicity, and ease of synthesis. However, this compound has some limitations, such as its limited solubility in water and its potential to form complexes with metal ions, which can interfere with some assays.
将来の方向性
6-Aminobenzothiazol-2-yl tert-butyl carbamate has several potential applications in scientific research, and future studies could focus on the following areas:
1. Development of this compound-based enzyme inhibitors for the treatment of Alzheimer's disease and other neurological disorders.
2. Synthesis of this compound-based metal complexes with enhanced anticancer activity.
3. Use of this compound as a fluorescent probe for the detection of other metal ions in biological samples.
4. Development of this compound-based polymers and materials with potential applications in drug delivery and tissue engineering.
5. Investigation of the mechanism of action of this compound and its potential interactions with other molecules.
6. Optimization of the synthesis method of this compound to improve its yield and purity.
In conclusion, this compound is a versatile compound that has potential applications in various fields of scientific research. Its properties have been extensively studied, and its mechanism of action and potential applications are yet to be fully understood. Further studies in this area could lead to the development of new drugs, materials, and diagnostic tools.
科学的研究の応用
6-Aminobenzothiazol-2-yl tert-butyl carbamate has been used as a fluorescent probe for the detection of copper ions in biological samples. It has also been used as a ligand for the synthesis of metal complexes that exhibit anticancer activity. The carbamate group in this compound makes it a potential candidate for the development of enzyme inhibitors, such as acetylcholinesterase inhibitors, which can be used in the treatment of Alzheimer's disease. This compound has also been used as a precursor for the synthesis of other compounds, such as 6-aminobenzothiazole-based dyes and polymers.
特性
IUPAC Name |
tert-butyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h4-6H,13H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTQTMJUPMCBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

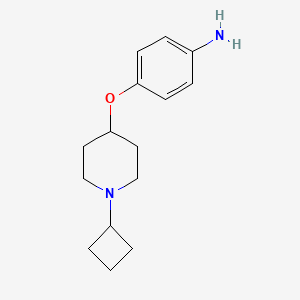
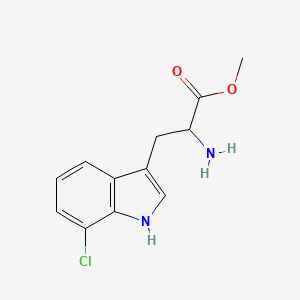



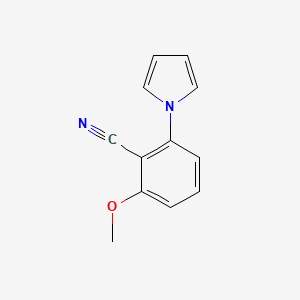
![[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3159507.png)
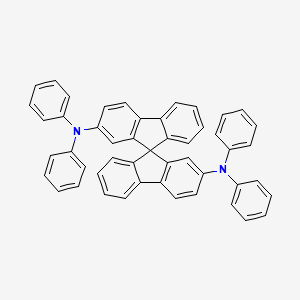
![3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B3159543.png)

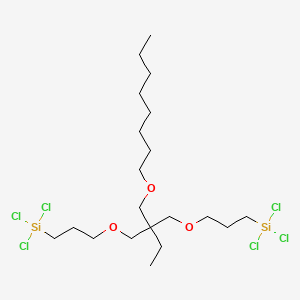
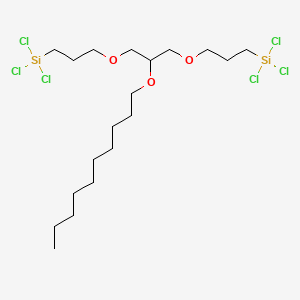
![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)
